molecular formula C10H9ClF3IO B14062256 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene

Cat. No.: B14062256
M. Wt: 364.53 g/mol
InChI Key: NICUCKHQWRKKNK-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with three distinct functional groups: a 3-chloropropyl group, an iodine atom, and a trifluoromethoxy group. This compound is of interest due to its unique combination of halogenated and alkylated substituents, which can impart distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common approach is to start with a benzene derivative and introduce the trifluoromethoxy group via nucleophilic substitution. The 3-chloropropyl group can be added through a Friedel-Crafts alkylation reaction, and the iodine atom can be introduced using an iodination reaction with iodine or an iodine-containing reagent under appropriate conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the substituents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can replace the iodine atom under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene exerts its effects depends on the specific context in which it is used. In chemical reactions, the presence of the trifluoromethoxy group can influence the electron density of the benzene ring, affecting reactivity. The 3-chloropropyl group can participate in further reactions, and the iodine atom can act as a leaving group in substitution reactions.

Comparison with Similar Compounds

    1-(3-Chloropropyl)-4-iodobenzene: Lacks the trifluoromethoxy group, making it less electron-withdrawing.

    1-(3-Chloropropyl)-3-iodobenzene: Similar structure but without the trifluoromethoxy group.

    1-(3-Chloropropyl)-3-iodo-4-methoxybenzene: Contains a methoxy group instead of a trifluoromethoxy group, affecting its reactivity and properties.

Uniqueness: 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which significantly influences its chemical properties, making it more electron-withdrawing and potentially more reactive in certain types of chemical reactions.

This compound’s unique combination of substituents makes it a valuable subject of study in various fields of chemistry and related sciences.

Properties

Molecular Formula

C10H9ClF3IO

Molecular Weight

364.53 g/mol

IUPAC Name

4-(3-chloropropyl)-2-iodo-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9ClF3IO/c11-5-1-2-7-3-4-9(8(15)6-7)16-10(12,13)14/h3-4,6H,1-2,5H2

InChI Key

NICUCKHQWRKKNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCl)I)OC(F)(F)F

Origin of Product

United States

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